Methyl 2-(1,1-dioxidodihydrothiophen-3(2H)-ylidene)acetate
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Overview
Description
Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate is a chemical compound with a unique structure that includes a thiolane ring with a dioxo group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate typically involves the reaction of a thiolane derivative with an appropriate esterifying agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s dioxo group can participate in redox reactions, while the thiolane ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate include:
- Methyl2-(1,1-dioxo-1lambda6-thiolan-3-yl)aminoacetate
- Methyl2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
Uniqueness
What sets Methyl2-(1,1-dioxo-1lambda6-thiolan-3-ylidene)acetate apart from these similar compounds is its unique combination of a thiolane ring with a dioxo group and an acetate ester. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10O4S |
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Molecular Weight |
190.22 g/mol |
IUPAC Name |
methyl (2E)-2-(1,1-dioxothiolan-3-ylidene)acetate |
InChI |
InChI=1S/C7H10O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h4H,2-3,5H2,1H3/b6-4+ |
InChI Key |
YHBGMZSMXKGHRK-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/1\CCS(=O)(=O)C1 |
Canonical SMILES |
COC(=O)C=C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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